
(R)-1-Benzyl-3-fluoropiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-Benzyl-3-fluoropiperidine is a chiral compound characterized by the presence of a benzyl group attached to the nitrogen atom of a piperidine ring, with a fluorine atom substituting one of the hydrogen atoms on the ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Benzyl-3-fluoropiperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available piperidine and benzyl chloride.
N-Benzylation: Piperidine is reacted with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to form N-benzylpiperidine.
Fluorination: The N-benzylpiperidine is then subjected to fluorination using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the desired position on the piperidine ring.
Industrial Production Methods: Industrial production of ®-1-Benzyl-3-fluoropiperidine may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: ®-1-Benzyl-3-fluoropiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The fluorine atom on the piperidine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation Products: N-oxide derivatives.
Reduction Products: Reduced forms of the compound with hydrogen replacing the fluorine atom.
Substitution Products: Compounds with various functional groups replacing the fluorine atom.
Wissenschaftliche Forschungsanwendungen
®-1-Benzyl-3-fluoropiperidine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in research to understand its interactions with biological targets and its effects on cellular pathways.
Industrial Applications: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of ®-1-Benzyl-3-fluoropiperidine involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The fluorine atom’s presence can enhance the compound’s binding affinity and selectivity for these targets. The compound may modulate signaling pathways and biochemical processes, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
®-1-Benzyl-3-chloropiperidine: Similar structure with a chlorine atom instead of fluorine.
®-1-Benzyl-3-bromopiperidine: Similar structure with a bromine atom instead of fluorine.
®-1-Benzyl-3-iodopiperidine: Similar structure with an iodine atom instead of fluorine.
Uniqueness: ®-1-Benzyl-3-fluoropiperidine is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The fluorine atom’s small size and high electronegativity can enhance the compound’s pharmacokinetic and pharmacodynamic profiles compared to its halogenated analogs.
Eigenschaften
Molekularformel |
C12H16FN |
|---|---|
Molekulargewicht |
193.26 g/mol |
IUPAC-Name |
(3R)-1-benzyl-3-fluoropiperidine |
InChI |
InChI=1S/C12H16FN/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2/t12-/m1/s1 |
InChI-Schlüssel |
SIUXACXHWDGKEU-GFCCVEGCSA-N |
Isomerische SMILES |
C1C[C@H](CN(C1)CC2=CC=CC=C2)F |
Kanonische SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




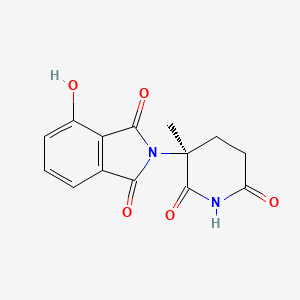


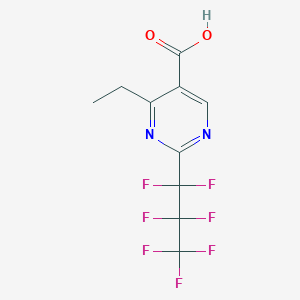

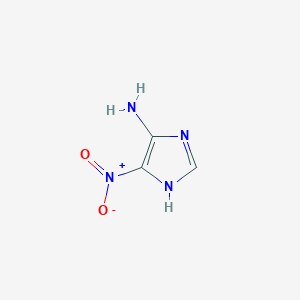
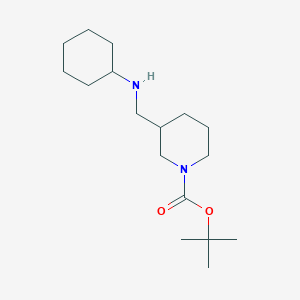

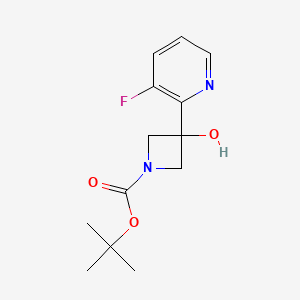

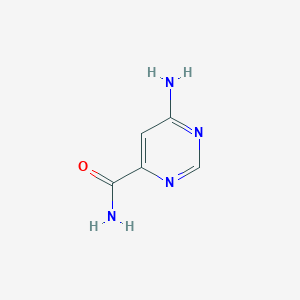
![6-Hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B11764705.png)
